N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide
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Overview
Description
“N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide” is chemically described as 1- (4-methoxyphenyl)-7-oxo-6- [4- (2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1 H -pyrazolo [3,4- c ]pyridine-3-carboxamide . It is also known as Apixaban, a direct inhibitor of activated factor X (FXa), and is in development for the prevention and treatment of various thromboembolic diseases .
Molecular Structure Analysis
The molecular formula for Apixaban is C25H25N5O4, which corresponds to a molecular weight of 459.5 . It is a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa .Scientific Research Applications
Synthesis and Structural Analysis
Naphthalene-sulfonamide derivatives have been synthesized and characterized for their structural and electronic properties. For instance, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was studied for its molecular geometry, vibrational frequencies, and stability using Density Functional Theory (DFT) analysis, highlighting its potential in material science and molecular engineering (Sarojini et al., 2012).
Biomedical Applications
Naphthalene-sulfonamide compounds exhibit a variety of biological activities. For example, certain derivatives were identified as potent inhibitors of protein kinases, revealing their potential as therapeutic agents for diseases where protein kinase regulation is crucial (Hidaka et al., 1984). Additionally, naphthalene-sulfonamide Schiff base was found to be a fluorescence turn-on probe for selective detection of Al3+ ions in aqueous systems, suggesting its application in biological imaging and metal ion detection (Mondal et al., 2015).
Environmental and Analytical Chemistry
Naphthalene-sulfonamide derivatives have been utilized in the development of sensors for environmental monitoring. For instance, a new naphthalene-sulfonamide derivative was used as an ionophore to construct a lead (II) solid-contact potentiometric sensor, demonstrating its utility in detecting lead ions in environmental samples with high sensitivity and selectivity (Kamal et al., 2015).
Material Science
In material science, sulfonated naphthalene dianhydride-based polyimide copolymers were studied for their potential in fuel cell applications. These copolymers exhibited desirable properties such as water sorption, proton conductivity, and thermal stability, making them promising materials for proton-exchange-membrane fuel cells (Einsla et al., 2005).
Mechanism of Action
Apixaban has an inhibitory constant of 0.08 nM for human FXa, and it has greater than 30,000-fold selectivity for FXa over other human coagulation proteases . It produces a rapid onset of inhibition of FXa with an association rate constant of 20 μM −1 /s approximately and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro . Although Apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-16-9-11-19(15-21(16)24-13-5-4-8-22(24)25)23-28(26,27)20-12-10-17-6-2-3-7-18(17)14-20/h2-3,6-7,9-12,14-15,23H,4-5,8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFGNXVEBPRDON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCCCC4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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